REACTION_SMILES
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[CH2:31]1[O:32][CH2:33][CH2:34][O:35][CH2:36]1.[Cl:1][c:2]1[n:3][cH:4][c:5]2[c:6]([n:7]1)[n:8]([CH:18]1[CH2:19][CH2:20][CH2:21][CH2:22]1)[c:9]([CH:11]([O:12][CH2:16][CH3:17])[O:13][CH2:14][CH3:15])[cH:10]2.[ClH:23].[Na+:25].[Na+:30].[O-:26][C:27]([OH:28])=[O:29].[OH-:24]>>[Cl:1][c:2]1[n:3][cH:4][c:5]2[c:6]([n:7]1)[n:8]([CH:18]1[CH2:19][CH2:20][CH2:21][CH2:22]1)[c:9]([CH:11]=[O:12])[cH:10]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCO1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(OCC)c1cc2cnc(Cl)nc2n1C1CCCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Type
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product
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Smiles
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O=Cc1cc2cnc(Cl)nc2n1C1CCCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |